(5-(furan-2-yl)isoxazol-3-yl)(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride
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Description
(5-(furan-2-yl)isoxazol-3-yl)(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride is a useful research compound. Its molecular formula is C16H18ClN5O3 and its molecular weight is 363.8. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that compounds containing theimidazole moiety have a broad range of biological properties and can bind with high affinity to multiple receptors . Similarly, isoxazole derivatives have been found to exhibit diverse biological activities .
Mode of Action
Imidazole derivatives are known to interact with various biological targets, leading to a range of activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Biochemical Pathways
It is known that compounds containing the imidazole moiety can influence a variety of biochemical pathways due to their broad spectrum of biological activities .
Pharmacokinetics
Imidazole derivatives are known to be highly soluble in water and other polar solvents, which could potentially impact their bioavailability .
Result of Action
Given the broad range of biological activities associated with imidazole and isoxazole derivatives, it can be inferred that this compound could potentially influence a variety of molecular and cellular processes .
Properties
IUPAC Name |
[5-(furan-2-yl)-1,2-oxazol-3-yl]-[4-(1-methylimidazol-2-yl)piperazin-1-yl]methanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O3.ClH/c1-19-5-4-17-16(19)21-8-6-20(7-9-21)15(22)12-11-14(24-18-12)13-3-2-10-23-13;/h2-5,10-11H,6-9H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWDRCGSDDMVUIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1N2CCN(CC2)C(=O)C3=NOC(=C3)C4=CC=CO4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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